![molecular formula C22H16N4O4 B6479327 2'-amino-6'-[(furan-2-yl)methyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 879624-23-4](/img/structure/B6479327.png)
2'-amino-6'-[(furan-2-yl)methyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
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Overview
Description
The compound appears to contain several functional groups and structural motifs that are common in organic chemistry. These include an amino group (NH2), a nitrile group (CN), a furan ring (a five-membered ring containing oxygen), and a spiro configuration (two rings sharing a single atom). The presence of these groups suggests that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity could be determined experimentally. The presence of polar groups like the amino and nitrile groups might increase solubility in polar solvents, for example .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2’-amino-6’-[(furan-2-yl)methyl]-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carbonitrile, focusing on six unique fields:
Pharmaceutical Chemistry
This compound has shown potential in the development of new pharmaceuticals due to its unique spirocyclic structure. Spiro compounds are known for their biological activity and stability, making them suitable candidates for drug development. Research has indicated that such structures can be used to design molecules with anti-cancer, anti-inflammatory, and anti-viral properties .
Organic Synthesis
In organic synthesis, this compound can serve as a versatile intermediate. Its complex structure allows for multiple functional group transformations, making it a valuable building block in the synthesis of more complex molecules. This is particularly useful in the synthesis of natural products and other bioactive compounds .
Catalysis
The compound’s structure includes multiple reactive sites, which can be exploited in catalytic processes. It can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes. This application is particularly relevant in the field of asymmetric catalysis, where the goal is to produce chiral molecules with high enantiomeric purity .
Material Science
In material science, this compound can be used to develop new materials with unique properties. Its spirocyclic structure can contribute to the rigidity and stability of polymers, making them suitable for high-performance applications. Additionally, the presence of the furan ring can introduce flexibility and enhance the material’s thermal and chemical stability .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-12-9-17-18(20(27)26(12)11-13-5-4-8-29-13)22(15(10-23)19(24)30-17)14-6-2-3-7-16(14)25-21(22)28/h2-9H,11,24H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWFVGUNEKQIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CC3=CC=CO3)C4(C5=CC=CC=C5NC4=O)C(=C(O2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Amino-6'-[(furan-2-yl)methyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile |
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